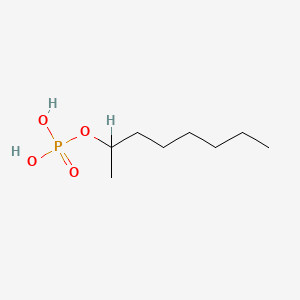
2-Octanol, dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isooctyl acid phosphate, [corrosive liquid] appears as a liquid. May severely irritate skin, eyes,and mucous membranes.
Scientific Research Applications
Synthesis of Organic Compounds
2-Octanol, dihydrogen phosphate, plays a significant role in organic synthesis. For instance, Mitsunobu and Eguchi (1971) demonstrated the use of 2-octanol in the formation of alkyl dihydrogen phosphates, a key step in the preparation of carboxylic esters and phosphoric esters (Mitsunobu & Eguchi, 1971).
Catalyst in Synthesis
Shirini, Langarudi, and Daneshvar (2017) explored a new ionic liquid containing dihydrogen phosphate for catalyzing the synthesis of biologically active compounds, highlighting the potential of dihydrogen phosphates in facilitating chemical reactions (Shirini, Langarudi, & Daneshvar, 2017).
Anion Receptors
Anzenbacher et al. (2000) described the use of dihydrogen phosphate anions as neutral anion receptors in supramolecular chemistry. They found that these receptors exhibit enhanced affinity for certain anions, such as dihydrogen phosphate (Anzenbacher et al., 2000).
Fluorescent Sensors
Zhang et al. (2014) reviewed the progress in developing H2PO4− fluorescent sensors based on organic scaffolds. These sensors are significant in supramolecular chemistry and life sciences for the sensitive detection of dihydrogen phosphate (Zhang et al., 2014).
Anticorrosive Applications
Jadhav, Holkar, and Pinjari (2018) investigated the use of octanol-modified zinc phosphate nanoparticles as an anticorrosive agent. This work underscores the potential of dihydrogen phosphate derivatives in materials science and corrosion protection (Jadhav, Holkar, & Pinjari, 2018).
Partition Coefficients in Chromatography
Renberg, Sundström, and Sundh-Nygård (1980) evaluated the use of reversed phase thin layer chromatography for determining the partition coefficients of various chemicals, including phosphate esters. This highlights the role of dihydrogen phosphate in analytical chemistry (Renberg, Sundström, & Sundh-Nygård, 1980).
properties
CAS RN |
10353-73-8 |
|---|---|
Molecular Formula |
C8H19O4P |
Molecular Weight |
210.21 g/mol |
IUPAC Name |
octan-2-yl dihydrogen phosphate |
InChI |
InChI=1S/C8H19O4P/c1-3-4-5-6-7-8(2)12-13(9,10)11/h8H,3-7H2,1-2H3,(H2,9,10,11) |
InChI Key |
STMLQIACVZOCHU-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)OP(=O)(O)O |
Canonical SMILES |
CCCCCCC(C)OP(=O)(O)O |
Other CAS RN |
10353-73-8 |
physical_description |
Isooctyl acid phosphate, [corrosive liquid] appears as a liquid. May severely irritate skin, eyes,and mucous membranes. |
synonyms |
IOAP isooctyl acid phosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



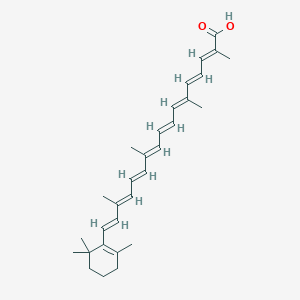
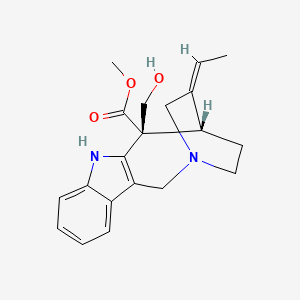
![3-(2,3-Dihydroxypentan-2-yl)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one](/img/structure/B1253619.png)
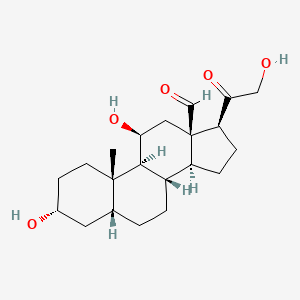

![[17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate](/img/structure/B1253623.png)

![2-[(2-chloro-1-oxoethyl)-(2,2-dimethoxyethyl)amino]-2-(4-chlorophenyl)-N-cyclohexylacetamide](/img/structure/B1253626.png)
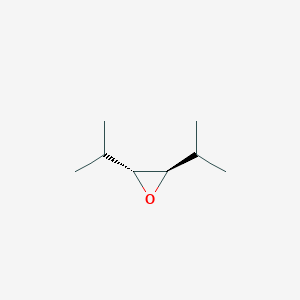
![(3S,5R,8Z)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one](/img/structure/B1253632.png)

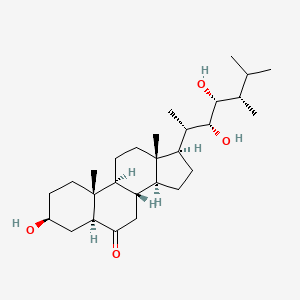
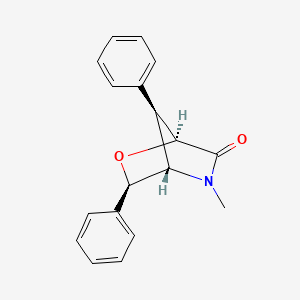
![6-Ethyl-7-methoxy-5-methyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1253638.png)